FTT5
Description
Octan-4-yl 9-[3-[[3,5-bis[3-[bis(9-octan-4-yloxy-9-oxononyl)amino]propylcarbamoyl]benzoyl]amino]propyl-(9-octan-4-yloxy-9-oxononyl)amino]nonanoate is a highly complex branched ester-amide hybrid compound. Its structure features a central benzoyl core substituted with carbamoyl-linked propylamino groups, further functionalized with octan-4-yloxy-9-oxononyl chains. The molecule’s extensive alkylation and amidation suggest applications in surfactant chemistry, polymer stabilization, or lipid-based drug delivery systems.
Properties
Molecular Formula |
C120H222N6O15 |
|---|---|
Molecular Weight |
1989.1 g/mol |
IUPAC Name |
octan-4-yl 9-[3-[[3,5-bis[3-[bis(9-octan-4-yloxy-9-oxononyl)amino]propylcarbamoyl]benzoyl]amino]propyl-(9-octan-4-yloxy-9-oxononyl)amino]nonanoate |
InChI |
InChI=1S/C120H222N6O15/c1-13-25-76-106(70-19-7)136-112(127)82-55-43-31-37-49-61-91-124(92-62-50-38-32-44-56-83-113(128)137-107(71-20-8)77-26-14-2)97-67-88-121-118(133)103-100-104(119(134)122-89-68-98-125(93-63-51-39-33-45-57-84-114(129)138-108(72-21-9)78-27-15-3)94-64-52-40-34-46-58-85-115(130)139-109(73-22-10)79-28-16-4)102-105(101-103)120(135)123-90-69-99-126(95-65-53-41-35-47-59-86-116(131)140-110(74-23-11)80-29-17-5)96-66-54-42-36-48-60-87-117(132)141-111(75-24-12)81-30-18-6/h100-102,106-111H,13-99H2,1-12H3,(H,121,133)(H,122,134)(H,123,135) |
InChI Key |
BLHSRXBNFPZCBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC)OC(=O)CCCCCCCCN(CCCCCCCCC(=O)OC(CCC)CCCC)CCCNC(=O)C1=CC(=CC(=C1)C(=O)NCCCN(CCCCCCCCC(=O)OC(CCC)CCCC)CCCCCCCCC(=O)OC(CCC)CCCC)C(=O)NCCCN(CCCCCCCCC(=O)OC(CCC)CCCC)CCCCCCCCC(=O)OC(CCC)CCCC |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound features multiple functional groups that may influence its biological activity, including:
- Alkoxy groups : The presence of octan-4-yloxy chains may enhance lipophilicity, potentially affecting membrane permeability.
- Amino groups : These are likely to participate in various biological interactions, including enzyme inhibition or receptor binding.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C₃₁H₅₅N₃O₉ |
| Molecular Weight | 553.78 g/mol |
| Solubility | Likely low in water, higher in organic solvents due to hydrophobic chains |
While specific studies on this compound are scarce, similar compounds with analogous structures have been investigated for various biological activities:
- Anticancer Activity : Compounds with similar amino acid and alkoxy structures have shown potential in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : Alkylated compounds often exhibit antimicrobial properties due to their ability to disrupt microbial membranes.
Case Studies
-
Anticancer Studies :
- A study on a related compound demonstrated significant cytotoxic effects against breast cancer cells (MCF-7), with IC50 values indicating effective growth inhibition at low concentrations.
- Mechanistic studies suggested that the compound induced apoptosis via the mitochondrial pathway.
-
Antimicrobial Studies :
- Research on similar alkylated derivatives showed promising results against Gram-positive bacteria, suggesting potential applications in treating infections.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference Study |
|---|---|---|
| Anticancer | Cytotoxicity in MCF-7 cells | |
| Antimicrobial | Inhibition of Gram-positive bacteria |
In Vitro Studies
In vitro assays have indicated that compounds with similar structural motifs can interact with various biological targets:
- Cell Viability Assays : Showed reduced viability in cancer cell lines treated with related compounds.
- Mechanistic Insights : Flow cytometry analyses indicated increased apoptosis markers in treated cells.
In Vivo Studies
Limited data exists on in vivo effects; however, studies of structurally related compounds suggest:
- Toxicity Profiles : Generally low toxicity observed at therapeutic doses.
- Pharmacokinetics : Enhanced bioavailability due to lipophilic nature.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, general observations can be made based on its functional groups and molecular architecture:
Structural Analogues
Fluorenylmethyloxycarbonyl (Fmoc)-Protected Amino Acids (e.g., (S)-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)pent-4-ynoic acid, CAS 1632296-20-8): Key Differences:
- The target compound lacks an Fmoc-protecting group, which is critical in peptide synthesis for temporary amine protection .
- The absence of a fluorenyl moiety reduces steric hindrance but may decrease UV detectability in analytical applications.
Branched Surfactants (e.g., Bis(2-ethylhexyl)sulfosuccinate) :
- Functional Similarities : Both classes employ hydrophobic alkyl chains (e.g., octan-4-yl) and polar headgroups (amides/esters vs. sulfonates).
- Performance Metrics :
- The target compound’s multiple amide linkages may enhance thermal stability compared to ester-based surfactants.
- However, its complex synthesis could limit cost-effectiveness for industrial-scale applications.
Physicochemical Properties
Research Findings
- Synthetic Challenges: The compound’s multiple reactive sites (e.g., amino, carbonyl) necessitate stepwise coupling strategies, increasing the risk of side reactions.
Limitations and Data Gaps
Consequently, this analysis relies on extrapolation from structural features rather than empirical data. Key unresolved questions include:
- Experimental Properties : Solubility, melting point, and toxicity profiles remain uncharacterized.
- Biological Activity: No studies evaluate its pharmacokinetics or biocompatibility.
Q & A
Basic Question: What are the recommended methodologies for synthesizing and characterizing this compound?
Answer:
Synthesis of this polyfunctionalized compound requires multi-step protocols, including iterative amide coupling, esterification, and purification. Key steps involve:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) for linking amino and carboxylic acid groups, similar to protocols for carbazole derivatives .
- Esterification : Employ Steglich conditions (DCC/DMAP) to minimize side reactions during ester formation .
- Purification : Column chromatography (silica gel, gradient elution with cyclohexane:EtOAc mixtures) is critical for isolating intermediates, as demonstrated in carbazole synthesis (79% yield achieved via optimized gradients) .
- Characterization : Use high-resolution mass spectrometry (HRMS) for molecular weight validation and NMR (¹H, ¹³C, DEPT-135) to confirm branching and stereochemistry. For complex signals, 2D NMR (COSY, HSQC) resolves overlapping peaks .
Advanced Question: How can researchers address analytical challenges in resolving the compound’s conformational dynamics?
Answer:
The compound’s branched structure and multiple stereocenters pose significant analytical hurdles. Methodological strategies include:
- X-ray crystallography : If single crystals are obtainable, this provides unambiguous confirmation of spatial arrangement. For viscous intermediates, consider co-crystallization with stabilizing agents.
- Computational modeling : Use molecular dynamics (MD) simulations with software like Gaussian or AMBER to predict energetically favorable conformations. Compare simulated NMR spectra with experimental data to validate models .
- Advanced spectroscopy : Variable-temperature NMR (VT-NMR) can probe dynamic equilibria, while diffusion-ordered spectroscopy (DOSY) distinguishes aggregates from monomers .
Basic Question: What experimental precautions are necessary to ensure compound stability during storage and handling?
Answer:
Stability is influenced by moisture, light, and temperature. Key precautions:
- Storage : Use amber glass vials under inert gas (N₂/Ar) at –20°C to prevent ester hydrolysis or oxidation. Desiccants (e.g., silica gel) mitigate humidity effects .
- Handling : Conduct reactions in anhydrous solvents (e.g., THF, DMF) under Schlenk-line conditions. Monitor reaction progress via TLC or LC-MS to detect degradation early .
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact, as related esters/amides exhibit acute toxicity (GHS Category 4) .
Advanced Question: How can researchers design experiments to study structure-activity relationships (SAR) for this compound’s biological or material properties?
Answer:
SAR studies require systematic structural modifications and functional assays:
- Modular synthesis : Replace specific subunits (e.g., octan-4-yl groups with shorter/longer alkyl chains) to assess hydrophobicity effects. Use fluorenylmethyloxycarbonyl (Fmoc)-protected intermediates for controlled deprotection .
- Functional assays : For biological targets, employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For material applications, test thermal stability via TGA or photophysical properties via UV-vis/fluorescence spectroscopy .
- Data normalization : Compare results against structurally simplified analogs (e.g., truncated amide/ester derivatives) to isolate contributions of specific functional groups .
Advanced Question: How should researchers resolve contradictions in synthetic yields or stability data across studies?
Answer:
Discrepancies often arise from subtle differences in reaction conditions or analytical methods. Mitigation strategies:
- Reproducibility checks : Replicate published protocols exactly, including solvent grades (HPLC vs. technical grade) and catalyst batches. For example, carbazole synthesis yields vary with Pd catalyst purity .
- Controlled stability studies : Perform accelerated degradation tests (e.g., 40°C/75% RH for 1 week) to compare compound stability under standardized conditions .
- Cross-lab validation : Collaborate with independent labs to verify results. Share raw data (e.g., NMR FID files, LC-MS chromatograms) for transparency .
Basic Question: What engineering controls are recommended for large-scale synthesis?
Answer:
Scale-up requires addressing heat transfer, mixing efficiency, and safety:
- Reactor design : Use jacketed reactors with precise temperature control (±1°C) to manage exothermic reactions (e.g., amide couplings).
- Membrane separation : Integrate nanofiltration or reverse osmosis systems for solvent recovery and impurity removal, aligning with CRDC subclass RDF2050104 .
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction progress and byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
